Cas no 930754-35-1 (1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-phenylethenesulfonyl)piperazine)

1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-phenylethenesulfonyl)piperazine structure
930754-35-1 structure
商品名:1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-phenylethenesulfonyl)piperazine
CAS番号:930754-35-1
MF:C23H21ClFN3O4S
メガワット:489.94694685936
CID:6466294
PubChem ID:17426926

1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-phenylethenesulfonyl)piperazine 化学的及び物理的性質

名前と識別子

    • 930754-35-1
    • AKOS034831048
    • 1-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-phenylethenesulfonyl)piperazine
    • EN300-26616639
    • Z29528824
    • 1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-phenylethenesulfonyl)piperazine
    • インチ: 1S/C23H21ClFN3O4S/c1-16-20(22(26-32-16)21-18(24)8-5-9-19(21)25)23(29)27-11-13-28(14-12-27)33(30,31)15-10-17-6-3-2-4-7-17/h2-10,15H,11-14H2,1H3/b15-10+
    • InChIKey: DICLVDWBJPMGJB-XNTDXEJSSA-N
    • ほほえんだ: ClC1C=CC=C(C=1C1C(=C(C)ON=1)C(N1CCN(CC1)S(/C=C/C1C=CC=CC=1)(=O)=O)=O)F

計算された属性

  • せいみつぶんしりょう: 489.0925332g/mol
  • どういたいしつりょう: 489.0925332g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 33
  • 回転可能化学結合数: 5
  • 複雑さ: 809
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 92.1Ų

1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-phenylethenesulfonyl)piperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26616639-0.05g
1-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-phenylethenesulfonyl)piperazine
930754-35-1 95.0%
0.05g
$212.0 2025-03-20

1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-phenylethenesulfonyl)piperazine 関連文献

1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-phenylethenesulfonyl)piperazineに関する追加情報

Comprehensive Analysis of 1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-phenylethenesulfonyl)piperazine (CAS No. 930754-35-1)

The compound 1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-phenylethenesulfonyl)piperazine (CAS No. 930754-35-1) is a highly specialized chemical entity with significant potential in pharmaceutical and biochemical research. Its complex structure, featuring a 1,2-oxazole core and a piperazine moiety, makes it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its potential applications in targeting specific enzymes or receptors, given its unique sulfonyl and carbonyl functional groups.

In recent years, the demand for novel heterocyclic compounds like 930754-35-1 has surged, driven by advancements in precision medicine and targeted therapy. This compound's 2-chloro-6-fluorophenyl group is particularly noteworthy, as it may enhance binding affinity to certain biological targets. The integration of computational chemistry and AI-driven drug design has further accelerated the exploration of such molecules, with many researchers asking, "How can CAS No. 930754-35-1 be optimized for better bioavailability?" or "What are the synthetic routes for 1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-phenylethenesulfonyl)piperazine?"

The piperazine ring in this compound is a common pharmacophore found in many FDA-approved drugs, which raises questions about its potential structure-activity relationship (SAR). Scientists are also investigating whether the phenylethenesulfonyl group could contribute to improved metabolic stability or reduced off-target effects. Given the growing interest in personalized medicine, this compound's versatility makes it a candidate for further high-throughput screening (HTS) studies.

From a synthetic chemistry perspective, the preparation of CAS No. 930754-35-1 involves multi-step organic reactions, including amide coupling and sulfonylation. Researchers often search for "efficient synthesis methods for 1,2-oxazole derivatives" or "piperazine-based scaffold modifications," highlighting the need for optimized protocols. The compound's chloro-fluoro substitution pattern also opens doors for further structure-activity optimization, a hot topic in medicinal chemistry forums.

In conclusion, 1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-phenylethenesulfonyl)piperazine represents a promising avenue for drug development. Its unique combination of heterocyclic and sulfonamide features aligns with current trends in small-molecule therapeutics. As the scientific community continues to explore its potential, this compound may soon find applications in addressing unmet medical needs, particularly in enzyme inhibition and receptor modulation.

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